![molecular formula C21H23N3O5S2 B2723292 (Z)-methyl 2-(2-((4-(tert-butyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-14-0](/img/structure/B2723292.png)
(Z)-methyl 2-(2-((4-(tert-butyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a chemical compound would include its molecular formula, structure, and the types of atoms it contains. It might also include information about its physical appearance.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, the reactions involved, and the conditions under which the synthesis occurs.Molecular Structure Analysis
This involves examining the arrangement of atoms within the molecule and the types of bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy might be used for this analysis.Chemical Reactions Analysis
This would involve studying the reactions the compound can undergo. This could include reactions where the compound is synthesized, as well as reactions where it is used as a reactant.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
1. Aldose Reductase Inhibitors in Diabetic Complications
A study by Ali et al. (2012) involved synthesizing new iminothiazolidin-4-one acetate derivatives, closely related to the compound . These derivatives were evaluated as aldose reductase inhibitors, showing significant potential for treating diabetic complications (Ali et al., 2012).
2. Antimicrobial Activities
Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff Bases, which bear structural similarities to the compound in focus. These bases and their metal complexes demonstrated good antimicrobial activity against various bacterial strains, highlighting potential applications in combating human epidemic-causing infections (Mishra et al., 2019).
3. Bioactive Metal Complexes
Hassan (2018) prepared Schiff base ligands derived from similar structures and created metal complexes with them. These complexes were tested for biological activities, suggesting potential applications in developing novel therapeutic agents with antibacterial and antifungal properties (Hassan, 2018).
4. Ligand Synthesis for Pharmaceutical Applications
Research by Kalhor (2015) explored the synthesis of compounds related to the queried chemical, focusing on developing efficient, environmentally friendly methods. This research opens avenues for synthesizing novel pharmaceuticals, including potential fungicides and peptide derivatives (Kalhor, 2015).
Safety And Hazards
This would involve looking at any risks associated with handling or using the compound, such as toxicity or flammability.
Future Directions
This could involve speculation or proposals for future research on the compound, such as potential applications or experiments to learn more about its properties.
I hope this general information is helpful. For more specific information, I would recommend consulting scientific literature or databases, or reaching out to a subject matter expert. Please note that handling and experimenting with chemical compounds should always be done following appropriate safety protocols and under the supervision of a trained professional.
properties
IUPAC Name |
methyl 2-[2-(4-tert-butylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-21(2,3)14-7-5-13(6-8-14)19(26)23-20-24(12-18(25)29-4)16-10-9-15(31(22,27)28)11-17(16)30-20/h5-11H,12H2,1-4H3,(H2,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXAFPZVUZXVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(2-((4-(tert-butyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2723210.png)
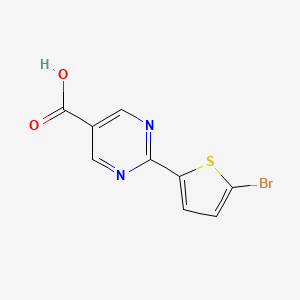
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2723213.png)
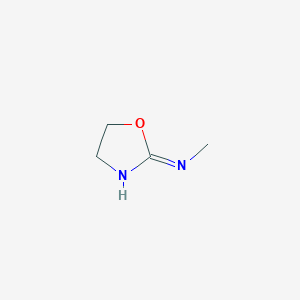

![(9Z)-9-({3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2723217.png)
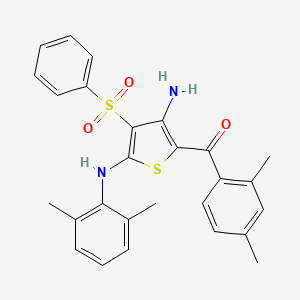
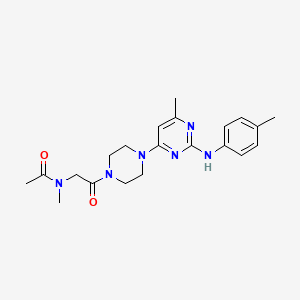
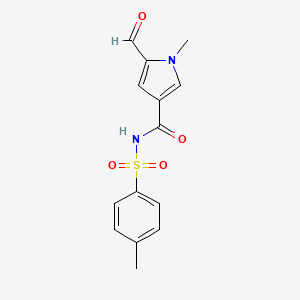
![tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B2723222.png)
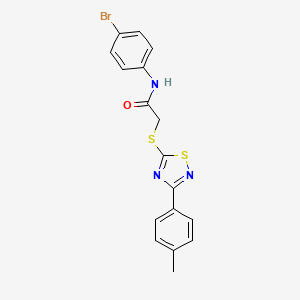
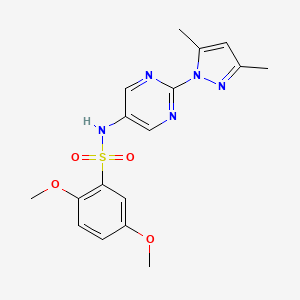

![2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2723232.png)